molecular formula C17H20N4O3 B3735494 2-amino-7-(4-phenoxybutanoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one

2-amino-7-(4-phenoxybutanoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one

Cat. No. B3735494
M. Wt: 328.4 g/mol
InChI Key: GVBIJRXEZZDJES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-7-(4-phenoxybutanoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is also known as PHA-848125 and is a potent inhibitor of cyclin-dependent kinase (CDK) 2, 5, and 9.

Mechanism of Action

The mechanism of action of 2-amino-7-(4-phenoxybutanoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one involves the inhibition of CDKs, which are involved in regulating the cell cycle and cell proliferation. By inhibiting CDKs, this compound induces cell cycle arrest and apoptosis in cancer cells. In addition, it has also been shown to inhibit the phosphorylation of tau protein, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that 2-amino-7-(4-phenoxybutanoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one has potent anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. In addition, it has also been shown to inhibit the phosphorylation of tau protein, which is a hallmark of Alzheimer's disease. However, this compound has also been shown to have some toxic effects on normal cells, which limits its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-amino-7-(4-phenoxybutanoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one in lab experiments is its potent inhibitory activity against CDKs, which makes it a useful tool for studying cell cycle regulation and proliferation. However, its toxic effects on normal cells limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-amino-7-(4-phenoxybutanoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one. One potential direction is to investigate its use in combination with other anticancer agents to enhance its efficacy and reduce its toxic effects on normal cells. Another direction is to study its potential use in treating other neurodegenerative diseases such as Huntington's disease. Furthermore, it would be interesting to investigate the potential use of this compound as a diagnostic tool for detecting CDK dysregulation in cancer cells.
In conclusion, 2-amino-7-(4-phenoxybutanoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one is a promising compound with potential therapeutic applications in cancer and neurodegenerative diseases. Its potent inhibitory activity against CDKs makes it a useful tool for studying cell cycle regulation and proliferation. However, its toxic effects on normal cells limit its potential therapeutic applications. Future research should focus on investigating its use in combination with other anticancer agents, its potential use in treating other neurodegenerative diseases, and its use as a diagnostic tool for detecting CDK dysregulation in cancer cells.

Scientific Research Applications

2-amino-7-(4-phenoxybutanoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer activity by inhibiting CDKs, which play a crucial role in cell cycle progression and proliferation. In addition, this compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-amino-7-(4-phenoxybutanoyl)-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c18-17-19-14-11-21(9-8-13(14)16(23)20-17)15(22)7-4-10-24-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2,(H3,18,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBIJRXEZZDJES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=O)NC(=N2)N)C(=O)CCCOC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-7-(4-phenoxybutanoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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